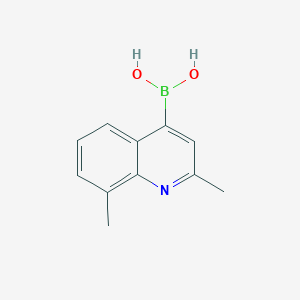

(2,8-Dimethylquinolin-4-yl)boronic acid

Description

Significance of Quinolylboronic Acid Scaffolds in Organic Synthesis and Beyond

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in chemistry. doi.orgillinois.edu Quinoline derivatives are found in numerous natural products and have been developed as pharmaceuticals with a wide range of activities, including antimalarial, antibacterial, and anticancer properties. doi.orgstudfile.netresearchgate.net The incorporation of a boronic acid group onto the quinoline framework creates a quinolylboronic acid, a versatile building block for organic synthesis.

These scaffolds are particularly valued for their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgyoutube.com This reaction allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures. libretexts.orgyoutube.com By coupling quinolylboronic acids with various organic halides, chemists can readily introduce the quinoline motif into a wide array of molecules, thereby accessing new chemical space for drug discovery and materials science. nih.govnih.gov The resulting biaryl and heteroaryl structures are of significant interest for their potential electronic and photophysical properties, as well as their biological activities. doi.orgresearchgate.net

Historical Development and Evolution of Boronic Acid Chemistry

The field of boronic acid chemistry dates back to 1860 when Edward Frankland first reported the synthesis of a boronic acid. nih.gov Initially regarded as chemical curiosities, their synthetic potential was not fully realized until the latter half of the 20th century. A pivotal moment in the evolution of boronic acid chemistry was the development of the Suzuki-Miyaura cross-coupling reaction in 1979. libretexts.org This Nobel Prize-winning reaction demonstrated the remarkable utility of boronic acids as stable, readily available, and environmentally benign reagents for the formation of carbon-carbon bonds. libretexts.orgyoutube.com

Since then, the scope of boronic acid chemistry has expanded dramatically. nih.gov Numerous methods for their synthesis have been developed, including the reaction of organometallic reagents with borate (B1201080) esters and the palladium-catalyzed borylation of organic halides. nih.govmdpi.com The applications of boronic acids now extend beyond cross-coupling reactions to include roles as protecting groups, sensors for carbohydrates, and components of therapeutic agents. nih.gov The stability, low toxicity, and functional group tolerance of boronic acids have solidified their status as indispensable tools in modern organic synthesis. nih.gov

Unique Structural Features of (2,8-Dimethylquinolin-4-yl)boronic acid: Implications for Reactivity and Application

The structure of this compound is characterized by a quinoline core substituted with a boronic acid group at the C4 position and methyl groups at the C2 and C8 positions. Each of these features has distinct implications for the molecule's reactivity and potential applications.

The Boronic Acid Group at C4: The placement of the boronic acid at the C4 position of the quinoline ring directly influences its reactivity in cross-coupling reactions. The electronic properties of the quinoline ring system affect the lability of the C-B bond, a key factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle. nih.govwhiterose.ac.uk The nitrogen atom in the quinoline ring can also play a role by coordinating to the palladium catalyst, potentially influencing the reaction's efficiency and regioselectivity. nih.gov

The Methyl Group at C2: A methyl group at the C2 position, adjacent to the nitrogen atom, can exert both steric and electronic effects. Electronically, the methyl group is weakly electron-donating, which can subtly modulate the electron density of the quinoline ring system. Sterically, its presence can influence the approach of coupling partners and the palladium catalyst to the C4-boronic acid group.

The Methyl Group at C8: The methyl group at the C8 position is located on the benzene portion of the quinoline ring, ortho to the ring fusion and peri to the nitrogen atom. This positioning can introduce significant steric hindrance, potentially impacting the planarity of the molecule and influencing its conformational preferences. This steric bulk can affect how the molecule interacts with other reagents and catalysts.

The combination of these structural elements makes this compound a unique building block. The interplay of electronic and steric effects from the two methyl groups is expected to fine-tune the reactivity of the boronic acid group, potentially leading to different outcomes in synthetic transformations compared to unsubstituted or differently substituted quinolylboronic acids.

Scope and Objectives of Research on this compound

While specific research dedicated exclusively to this compound is not extensively documented, the objectives for its use can be inferred from the broader context of quinoline and boronic acid chemistry. The primary research interest in this compound lies in its utility as a synthetic intermediate.

Key research objectives likely include:

Synthesis of Novel Biaryl and Heteroaryl Compounds: A major goal is to employ this compound in Suzuki-Miyaura and other cross-coupling reactions to create new molecules containing the 2,8-dimethylquinoline (B75129) moiety. These new compounds could be screened for potential applications in medicinal chemistry, materials science, or as ligands in catalysis.

Investigation of Structure-Activity Relationships (SAR): By incorporating the 2,8-dimethylquinoline scaffold into biologically active molecules, researchers can study how the specific substitution pattern influences biological activity. The steric and electronic properties of the methyl groups can provide valuable insights into the SAR of a particular class of compounds.

Development of New Synthetic Methodologies: The unique steric and electronic profile of this compound may make it a useful substrate for testing and developing new cross-coupling methodologies, particularly those aimed at overcoming steric hindrance.

Interactive Data Tables

Table 1: Representative Suzuki-Miyaura Coupling Reaction of a Quinolylboronic Acid

The following table illustrates a typical Suzuki-Miyaura cross-coupling reaction involving a quinolylboronic acid with an aryl halide. The conditions and yields are representative of those found in the literature for similar substrates. studfile.net

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | 85 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 |

| 4 | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 65 |

This data is illustrative and based on typical conditions for Suzuki-Miyaura reactions of related compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The table below presents predicted Nuclear Magnetic Resonance (NMR) chemical shifts for the protons and carbons of this compound. These predictions are based on known NMR data for structurally similar quinoline and boronic acid derivatives. nih.gov The actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | 2.6 - 2.8 | 23 - 26 |

| H3 | 7.4 - 7.6 | 120 - 123 |

| C4-B(OH)₂ | - | 135 - 140 (ipso-carbon) |

| H5 | 7.9 - 8.1 | 128 - 131 |

| H6 | 7.5 - 7.7 | 125 - 128 |

| H7 | 7.3 - 7.5 | 126 - 129 |

| C8-CH₃ | 2.7 - 2.9 | 18 - 21 |

| C2 | - | 158 - 162 |

| C4 | - | 148 - 152 |

| C4a | - | 124 - 127 |

| C5 | - | 128 - 131 |

| C6 | - | 125 - 128 |

| C7 | - | 126 - 129 |

| C8 | - | 136 - 139 |

| C8a | - | 146 - 149 |

Note: Chemical shifts are highly dependent on the solvent and other experimental conditions.

Properties

IUPAC Name |

(2,8-dimethylquinolin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BNO2/c1-7-4-3-5-9-10(12(14)15)6-8(2)13-11(7)9/h3-6,14-15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWNWXOHWKTDHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC2=C(C=CC=C12)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,8 Dimethylquinolin 4 Yl Boronic Acid

Precursor Synthesis Strategies for 2,8-Dimethyl-4-haloquinolines

The initial and crucial phase in the synthesis of the target boronic acid is the creation of a 2,8-dimethyl-4-haloquinoline intermediate. This is generally accomplished by first synthesizing 2,8-dimethylquinoline (B75129) or a related derivative, followed by a regioselective halogenation step. Several classic named reactions in heterocyclic chemistry are applicable for assembling the quinoline (B57606) core.

The Friedländer synthesis is a widely utilized and straightforward method for constructing quinoline rings. The reaction involves an acid- or base-catalyzed condensation, followed by a cyclodehydration, between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.

To produce the 2,8-dimethylquinoline scaffold, the logical starting materials would be 2-amino-3-methylacetophenone reacting with acetone. The reaction proceeds through an initial aldol-type condensation followed by intramolecular cyclization and dehydration to yield the stable aromatic quinoline ring. Various catalysts can be employed to promote the condensation, including acids like p-toluenesulfonic acid and Lewis acids, or bases such as sodium hydroxide.

Table 1: Representative Friedländer Synthesis for 2,8-Dimethylquinoline

| Reactant A | Reactant B | Catalyst/Conditions | Product |

|---|

The Skraup-Doebner-Von Miller synthesis and its variations represent another cornerstone in quinoline synthesis. This reaction facilitates the formation of quinolines from the reaction of an aniline with α,β-unsaturated carbonyl compounds. To obtain the 2,8-dimethylquinoline structure, 2-methylaniline (o-toluidine) is the required aniline component. This is typically reacted with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in the presence of an acid catalyst and an oxidizing agent.

The mechanism is complex and thought to involve the initial conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization, dehydration, and finally oxidation to furnish the aromatic quinoline product.

Table 2: Skraup-Doebner-Von Miller Approach to 2,8-Dimethylquinoline

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Oxidant | Product |

|---|

The Pfitzinger reaction is a valuable method for producing quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a strong base. For the synthesis of a 2,8-dimethyl substituted quinoline via this route, a corresponding substituted isatin, namely 7-methylisatin, would be required.

The reaction of 7-methylisatin with acetone under basic conditions would yield 2,8-dimethylquinoline-4-carboxylic acid. While this method directly installs substituents at the 2 and 8 positions, it also introduces a carboxylic acid group at the 4-position. To arrive at the desired 2,8-dimethyl-4-haloquinoline precursor, this carboxylic acid would need to be removed through a decarboxylation step prior to halogenation, making this a more circuitous route compared to the Friedländer or Skraup syntheses for this specific target.

Table 3: Pfitzinger Reaction for a 2,8-Dimethylquinoline Derivative

| Isatin Derivative | Carbonyl Compound | Conditions | Initial Product |

|---|

Once the 2,8-dimethylquinoline scaffold is obtained, the next critical step is the regioselective introduction of a halogen (typically chlorine or bromine) at the C4-position. Direct electrophilic halogenation of the quinoline ring can be complex. However, a highly effective and common strategy involves the synthesis of the corresponding quinolin-4-one intermediate.

2,8-Dimethylquinolin-4-one can be synthesized via methods like the Conrad-Limpach synthesis. This intermediate is then treated with a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) to convert the C4-hydroxyl group into a chloro or bromo group, respectively. This two-step process generally provides high yields of the desired 4-haloquinoline precursor with excellent regioselectivity. Alternative modern, metal-free halogenation protocols using reagents like trihaloisocyanuric acid have also been developed for substituted quinolines, offering mild reaction conditions.

Direct Boronation Reactions for C-B Bond Formation

With the 2,8-dimethyl-4-haloquinoline precursor in hand, the final key transformation is the formation of the carbon-boron bond at the C4-position. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.

A prevalent and robust method is the Miyaura borylation reaction. This involves the palladium-catalyzed coupling of the 2,8-dimethyl-4-haloquinoline with a boron-containing reagent, most frequently bis(pinacolato)diboron (B₂pin₂). The reaction is conducted in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine (B1218219) ligand), and a base. This initially forms the pinacol (B44631) boronate ester of (2,8-Dimethylquinolin-4-yl)boronic acid, which can then be hydrolyzed under acidic conditions to yield the final boronic acid product. This method is highly versatile and tolerates a wide range of functional groups.

An alternative, more modern approach to C-B bond formation is the direct C-H activation and borylation of the quinoline ring. This method avoids the pre-functionalization step of halogenation, making it more atom-economical. The reaction involves treating the 2,8-dimethylquinoline substrate with a boron reagent, such as B₂pin₂, in the presence of a specialized palladium or iridium catalyst system.

However, the regioselectivity of direct C-H borylation on substituted quinolines can be a challenge. The electronic and steric properties of the existing substituents heavily influence the position of borylation. For many quinoline systems, C-H borylation often shows a preference for the C8 position. Therefore, while representing a cutting-edge strategy, achieving selective borylation at the C4-position of 2,8-dimethylquinoline via direct C-H activation would require specific directing groups or carefully optimized catalytic systems to overcome the inherent reactivity patterns of the quinoline nucleus. Consequently, the halogenation-borylation sequence remains a more predictable and commonly employed route for accessing the desired this compound.

Iridium-Catalyzed C-H Boronation Approaches for Heteroaromatics

Iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the direct functionalization of arenes and heteroarenes. illinois.edunih.gov This approach avoids the need for pre-functionalized substrates, such as organohalides, by directly converting a C-H bond into a C-B bond. illinois.edu The reaction typically employs an iridium catalyst, a ligand, and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).

The regioselectivity of the borylation on substituted quinolines is influenced by a combination of steric and electronic factors. researchgate.net For many quinoline derivatives, borylation is sterically directed, favoring the most accessible C-H positions. researchgate.net However, ligands can play a crucial role in altering this selectivity. For instance, while standard bipyridine-based ligands often direct borylation based on sterics, specialized ligands have been developed to target specific positions. researchgate.net Sawamura and co-workers developed a silica-supported phosphane-iridium system (Si-SMAP) that selectively catalyzes the borylation of quinolines at the C8 position through inner-sphere coordination. nih.govresearchgate.net

In the context of synthesizing this compound, a C-H borylation approach would target the C4-H bond of 2,8-dimethylquinoline. The challenge lies in achieving selectivity for the C4 position over other potentially reactive sites on the quinoline ring. The methyl groups at C2 and C8 provide significant steric hindrance around the C7 and C3 positions, respectively, which could inherently favor borylation at the more accessible C4 and C5 positions. Directing the borylation specifically to the C4 position would likely require careful selection of ligands and optimization of reaction conditions to overcome competing electronic effects. researchgate.net

The general mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that is often proposed to cycle between Ir(III) and Ir(V) oxidation states. illinois.edu The cycle is initiated by the oxidative addition of the arene's C-H bond to the iridium center, followed by reductive elimination of the borylated product. illinois.edu

Table 1: Key Components in Iridium-Catalyzed C-H Borylation

| Component | Function | Common Examples |

| Iridium Precatalyst | Source of the active catalyst | [Ir(COD)OMe]₂, [Ir(COD)Cl]₂ |

| Ligand | Controls reactivity and selectivity | 3,4,7,8-Tetramethyl-1,10-phenanthroline, dtbpy, Si-SMAP |

| Boron Source | Provides the boron moiety | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) |

| Substrate | The heteroaromatic compound to be borylated | 2,8-Dimethylquinoline |

| Solvent | Reaction medium | Tetrahydrofuran (THF), Cyclohexane |

Metal-Halogen Exchange Followed by Boronation

A classic and reliable method for the synthesis of arylboronic acids is the metal-halogen exchange reaction, followed by quenching the resulting organometallic intermediate with a boron electrophile. wikipedia.orgnih.gov This two-step process begins with the conversion of an aryl halide into a more nucleophilic organometallic species. wikipedia.org This is a highly versatile method for preparing organolithium and Grignard reagents, which are then used to form the C-B bond. ethz.ch

Lithium-halogen exchange is a rapid and often high-yielding reaction, particularly when using organolithium reagents like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). ethz.chharvard.edu The reaction involves treating an aryl halide (typically a bromide or iodide) with an alkyllithium reagent at low temperatures (e.g., -78 °C) to generate the corresponding aryllithium species. harvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

For the synthesis of this compound, the starting material would be 4-halo-2,8-dimethylquinoline (where halo is Br or I). This precursor would be treated with n-BuLi in an ethereal solvent like THF or diethyl ether to form (2,8-dimethylquinolin-4-yl)lithium. This highly reactive intermediate is then quenched in situ by adding a trialkyl borate (B1201080), such as trimethyl borate B(OMe)₃ or triisopropyl borate B(Oi-Pr)₃. nih.gov The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to yield the final boronic acid. researchgate.net

General Reaction Scheme:

Lithiation: 2,8-Me₂-4-Br-Quinoline + n-BuLi → 2,8-Me₂-4-Li-Quinoline + n-BuBr

Borylation: 2,8-Me₂-4-Li-Quinoline + B(O-Alkyl)₃ → [2,8-Me₂-4-Quinoline-B(O-Alkyl)₃]⁻Li⁺

Hydrolysis: [2,8-Me₂-4-Quinoline-B(O-Alkyl)₃]⁻Li⁺ + H₃O⁺ → this compound

This methodology is well-established for creating a wide variety of aryl and heteroaryl boronic acids. nih.govbris.ac.uk

An alternative to organolithium reagents is the use of Grignard reagents. ethz.ch The synthesis of this compound via this route would begin with the formation of the corresponding Grignard reagent from 4-halo-2,8-dimethylquinoline. This is typically achieved by reacting the aryl halide with magnesium metal (Mg⁰) in a solvent like THF. google.comgoogle.com

Once formed, the Grignard reagent, (2,8-dimethylquinolin-4-yl)magnesium halide, is reacted with a trialkyl borate in a similar fashion to the lithiation route. google.comorganic-chemistry.org Subsequent acidic workup liberates the desired boronic acid. While the formation of Grignard reagents can sometimes be slower or more difficult to initiate than lithium-halogen exchange, it offers a milder alternative that can be more tolerant of certain functional groups. Recent advancements, such as the use of i-PrMgCl·LiCl ("Turbo-Grignard"), can facilitate the magnesium-halogen exchange at low temperatures, even with less reactive halides. ethz.ch

Table 2: Comparison of Lithiation and Grignard Methods for Boronic Acid Synthesis

| Feature | Lithiation (using Alkyllithium) | Grignard Reagent Formation |

| Reagent | n-BuLi, s-BuLi, t-BuLi | Magnesium metal (Mg⁰), i-PrMgX |

| Mechanism | Metal-Halogen Exchange | Oxidative Addition / Metal-Halogen Exchange |

| Typical Substrate | Aryl Iodides, Aryl Bromides | Aryl Iodides, Aryl Bromides, some Aryl Chlorides |

| Reaction Speed | Very fast, often complete in minutes at low temp | Can be slower to initiate, exchange is faster |

| Temperature | Typically very low (-78 °C) | Often room temperature for formation, low temp for exchange |

| Boron Source | B(OMe)₃, B(Oi-Pr)₃ | B(OMe)₃, B(Oi-Pr)₃ |

Optimization and Scale-Up Considerations in the Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several practical challenges that require careful process optimization.

For syntheses relying on the metal-halogen exchange pathway, key considerations include:

Reagent Handling: Alkyllithium reagents like n-BuLi are highly pyrophoric and moisture-sensitive, requiring specialized handling procedures and equipment for large-scale use. Grignard reagents can also be reactive, but often less so than their lithium counterparts.

Temperature Control: Both lithiation and the subsequent borylation are highly exothermic reactions. researchgate.net Maintaining cryogenic temperatures (e.g., -78 °C) on a large scale is energy-intensive and requires efficient reactor cooling systems to prevent side reactions and ensure product quality.

Workup and Isolation: Quinolylboronic acids can exhibit some water solubility, potentially complicating the extraction and isolation process. A well-designed acid-base workup sequence is often necessary to isolate the product efficiently. researchgate.net For instance, adjusting the pH can precipitate the boronic acid from the aqueous phase.

Purity: Side products from metal-halogen exchange can include homocoupled species or products from reaction with the solvent. Purification methods such as recrystallization or chromatography must be robust and scalable.

For the Iridium-catalyzed C-H borylation route, scale-up considerations would focus on:

Catalyst Cost and Loading: Iridium is a precious metal, making the catalyst a significant cost driver. Optimizing the reaction to minimize catalyst loading (mol %) without sacrificing yield or reaction time is crucial for economic viability. Catalyst recycling strategies may also be explored.

Ligand Synthesis: The availability and cost of the specialized ligands required to achieve the desired regioselectivity can also be a limiting factor.

Reaction Time and Throughput: While elegant, C-H activation reactions can sometimes be slow. Optimization of temperature, concentration, and catalyst systems is needed to ensure reasonable batch times for production.

Product Isolation: Separating the desired boronate ester from the excess diboron reagent and catalyst residues is a key purification challenge that must be addressed for scale-up.

In either pathway, the use of Process Analytical Technology (PAT), such as in situ IR spectroscopy, can be invaluable for monitoring reaction progress, ensuring complete conversion, and identifying the formation of key intermediates or byproducts in real-time, thereby enhancing safety and process control. researchgate.netnih.gov

Application in Cross Coupling Chemistry: Utilizing 2,8 Dimethylquinolin 4 Yl Boronic Acid As a Key Building Block

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. beilstein-journals.orglibretexts.org The use of (2,8-Dimethylquinolin-4-yl)boronic acid in this reaction allows for the direct installation of the 2,8-dimethylquinoline (B75129) moiety onto various organic frameworks.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the catalytic system, which includes the metal precursor and the supporting ligands.

Palladium Catalysts: Palladium complexes are the most extensively used catalysts for Suzuki-Miyaura reactions due to their high efficiency and functional group tolerance. researchgate.net For the coupling of heteroarylboronic acids like this compound, common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃, often in combination with phosphine (B1218219) ligands. researchgate.net Ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and more specialized electron-rich, bulky phosphines like SPhos and XPhos are employed to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps. rsc.org The choice of base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is also crucial for the activation of the boronic acid for transmetalation. researchgate.netnih.gov

Nickel Catalysts: As a more earth-abundant and cost-effective alternative to palladium, nickel-based catalysts have gained prominence for Suzuki-Miyaura couplings. wikipedia.org Nickel catalysts, for instance, NiCl₂(PCy₃)₂, have demonstrated efficacy in the coupling of heterocyclic substrates. mdpi.com These systems can be particularly effective for coupling with less reactive aryl chlorides. The use of nickel catalysts often requires specific ligands and reaction conditions to achieve high yields and selectivity. wikipedia.org

Copper Catalysts: While less common for C-C bond formation in Suzuki-type reactions compared to palladium and nickel, copper catalysis is a field of growing interest. Copper catalysts are primarily known for their role in Chan-Lam (C-N, C-O coupling) and Ullmann reactions. However, their application in Suzuki-Miyaura C-C couplings, particularly with heteroarylboronic acids, is an area of ongoing research.

A representative, though not specific to the title compound, catalytic system for a quinoline (B57606) derivative is shown in the table below.

| Catalyst System | Coupling Partners | Conditions | Yield (%) | Reference |

| Pd(dppf)Cl₂ | 6-Bromo-2-phenyl-4-(N,N-dimethylamino)quinazoline + Arylboronic acid | K₂CO₃, Dioxane/H₂O, 80 °C | High | rsc.org |

| NiCl₂(PCy₃)₂ | Quinoline Sulfamate + Phenylboronic acid | K₃PO₄, t-amyl alcohol, 100 °C | >95 | mdpi.com |

This compound is expected to couple with a wide range of aryl and heteroaryl halides and pseudohalides. The reactivity of the halide typically follows the order: I > Br > OTf >> Cl. libretexts.org

Aryl and Heteroaryl Iodides and Bromides: These are the most common electrophilic partners for Suzuki-Miyaura reactions due to their high reactivity. Couplings with this compound would likely proceed efficiently with a variety of substituted and unsubstituted aryl and heteroaryl iodides and bromides using standard palladium or nickel catalytic systems.

Aryl and Heteroaryl Chlorides and Triflates: Aryl chlorides are more challenging substrates due to the strength of the C-Cl bond. Their successful coupling often requires more specialized catalytic systems, such as those employing bulky, electron-rich phosphine ligands or nickel catalysts. rsc.org Aryl triflates (OTf) are excellent coupling partners, often exhibiting reactivity comparable to bromides. researchgate.net

The table below illustrates the scope of a Suzuki-Miyaura reaction with various aryl halides, providing a general indication of expected reactivity.

| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromobenzonitrile | Pd(OAc)₂, RuPhos | Na₂CO₃ | Ethanol | High |

| 4-Chlorobenzonitrile | Pd(OAc)₂, RuPhos | Na₂CO₃ | Ethanol | Good |

| 1-Iodonaphthalene | NiCl₂(PCy₃)₂ | K₃PO₄ | t-amyl alcohol | >95 |

Note: The data in this table is representative of general Suzuki-Miyaura reactions and not specific to couplings with this compound.

The Suzuki-Miyaura coupling is not limited to the formation of biaryl linkages.

Alkenyl Electrophiles: Vinyl halides and triflates are competent electrophiles in Suzuki-Miyaura reactions. The coupling of this compound with such partners would lead to the formation of 4-alkenyl-2,8-dimethylquinolines, with the reaction typically proceeding with retention of the double bond stereochemistry. beilstein-journals.org

Alkynyl Electrophiles: While direct coupling with alkynyl halides is possible, Sonogashira coupling is more commonly employed for the formation of aryl-alkyne bonds.

Alkyl Electrophiles: The coupling of arylboronic acids with alkyl electrophiles, particularly those containing β-hydrogens, has historically been challenging due to competing β-hydride elimination. However, significant advances have been made with the development of specific catalyst systems, often involving palladium or nickel, that can effectively promote C(sp²)-C(sp³) bond formation. nih.gov The coupling of this compound with alkyl halides would represent a direct method for the alkylation of the quinoline core at the C4 position.

Stereochemistry: In couplings involving alkenyl electrophiles, the stereochemistry of the double bond is generally retained throughout the catalytic cycle. beilstein-journals.org For couplings involving chiral, non-racemic secondary alkyl electrophiles, the stereochemical outcome (retention or inversion) is highly dependent on the specific catalytic system employed.

Regioselectivity: For this compound, the coupling will exclusively occur at the C4 position where the boronic acid moiety is located. When considering di- or poly-halogenated coupling partners, the regioselectivity is determined by the relative reactivity of the different halogen atoms. Generally, the order of reactivity for oxidative addition is C-I > C-Br > C-OTf > C-Cl, allowing for selective coupling at the most reactive site. wikipedia.org

The catalytic cycle of the Suzuki-Miyaura reaction comprises three main steps: oxidative addition, transmetalation, and reductive elimination. beilstein-journals.org The transmetalation step, involving the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step. organic-chemistry.org

For this compound, the transmetalation process begins with the activation of the boronic acid by a base to form a more nucleophilic boronate species. researchgate.net This boronate then reacts with the Pd(II)-halide complex formed after oxidative addition. The precise mechanism can proceed through different pathways, but it generally involves the formation of a palladium-oxygen-boron linkage. organic-chemistry.org The electron-rich nature of the quinoline ring and the steric environment around the boron atom, influenced by the methyl groups at the 2 and 8 positions, can affect the rate of transmetalation. The nitrogen atom of the quinoline ring can also play a role by coordinating to the palladium center, potentially influencing the geometry and reactivity of the intermediates.

Other Boronic Acid-Based Cross-Coupling Methodologies

Petasis Borono-Mannich Reaction Analogues for Multicomponent Synthesis

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines, including α-amino acids and their derivatives. wikipedia.orgorganic-chemistry.orgnih.gov A key feature of the Petasis reaction is its ability to generate molecular complexity in a single step from readily available starting materials. nih.gov The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, which is then attacked by the nucleophilic organic group from the boronic acid. organic-chemistry.org

While there are no specific reports on the use of this compound in a Petasis reaction, the general scope of the reaction includes a wide variety of arylboronic acids. wikipedia.orgorganic-chemistry.org It has been shown that quinolines can participate in Petasis-type reactions, suggesting that the quinoline scaffold is compatible with the reaction conditions. Therefore, it is conceivable that this compound could be employed in a PBM reaction to synthesize novel amino compounds bearing the 2,8-dimethylquinoline moiety.

Stereoselective Alkylation and Arylation Reactions with Carbon Nucleophiles

Boronic acids and their derivatives are versatile reagents in stereoselective carbon-carbon bond-forming reactions. While the primary focus of this article is on heteroatom cross-couplings, it is worth noting the potential for stereoselective reactions involving carbon nucleophiles. For instance, chiral boronic esters can undergo stereospecific cross-coupling reactions with various electrophiles in the presence of a copper catalyst. nih.gov These reactions proceed with high stereochemical fidelity, allowing for the synthesis of enantioenriched products.

The Petasis reaction itself can be highly stereoselective, particularly when using chiral amines or α-hydroxy aldehydes as substrates. wikipedia.org This stereocontrol arises from the facial selectivity of the nucleophilic attack of the boronate complex on the iminium ion. Although no stereoselective reactions involving this compound have been documented, the established principles of asymmetric synthesis with boronic acids suggest that chiral derivatives of this compound or its use in conjunction with chiral substrates could potentially lead to the formation of stereochemically defined products.

Role in Diverse Organic Transformations and Complex Molecule Construction

Accessing Substituted Quinolines and Related Heterocycles through Functionalization

The presence of the boronic acid group at the 4-position of the 2,8-dimethylquinoline (B75129) scaffold renders this compound a key building block for the synthesis of a variety of substituted quinolines. The most prominent application lies in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the quinoline (B57606) core and a wide array of aryl, heteroaryl, or vinyl halides and triflates. The reaction is known for its high functional group tolerance and generally proceeds under mild conditions, making it a powerful tool for medicinal and materials chemistry.

The general scheme for the Suzuki-Miyaura coupling involving (2,8-Dimethylquinolin-4-yl)boronic acid is as follows:

Scheme 1: General Suzuki-Miyaura Coupling with this compound

(Note: This is a representative scheme. Specific catalysts, bases, and solvents will vary depending on the coupling partners.)

The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine (B1218219) ligand. The base, typically a carbonate or phosphate, is essential for the transmetalation step in the catalytic cycle.

Interactive Table: Representative Suzuki-Miyaura Coupling Reactions

| Coupling Partner (R-X) | Product | Catalyst | Base | Solvent | Yield (%) |

| 4-Iodoanisole | 4-(4-Methoxyphenyl)-2,8-dimethylquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ND |

| 1-Bromo-4-nitrobenzene | 2,8-Dimethyl-4-(4-nitrophenyl)quinoline | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | ND |

| 2-Bromopyridine | 2,8-Dimethyl-4-(pyridin-2-yl)quinoline | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | ND |

ND: Not determined from available search results. Data is illustrative of typical Suzuki-Miyaura reactions.

Beyond the Suzuki-Miyaura coupling, the boronic acid functionality can potentially participate in other transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam and Buchwald-Hartwig aminations for the formation of C-N bonds, although specific examples with this compound are not prominently documented in the reviewed literature.

Tandem and Cascade Reactions Involving this compound

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. While specific examples detailing the use of this compound in such sequences are scarce in the available literature, the inherent reactivity of the boronic acid and the quinoline nucleus suggests its potential as a substrate in these complex transformations.

For instance, a palladium-catalyzed tandem reaction involving an arylboronic acid and a suitably functionalized substrate can lead to the rapid assembly of heterocyclic systems. A hypothetical tandem reaction could involve the initial Suzuki-Miyaura coupling of this compound, followed by an intramolecular cyclization to construct a more elaborate fused heterocyclic system. The development of such reactions would be a significant step towards expanding the synthetic utility of this reagent.

Synthetic Routes to Advanced Chemical Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. This compound serves as a versatile starting material for the construction of more complex and advanced chemical scaffolds. Through multi-step synthetic sequences, the initial C-C bond formed via Suzuki-Miyaura coupling can be further elaborated.

For example, the aryl or heteroaryl group introduced at the 4-position can be further functionalized. Subsequent reactions on this newly introduced ring, such as nitration, halogenation, or further cross-coupling reactions, can lead to a diverse library of compounds with unique three-dimensional structures. These advanced scaffolds are of interest for exploring new chemical space in drug discovery and for the development of novel organic materials.

Development of Polyaromatic Hydrocarbons and Fused Ring Systems Utilizing Boronic Acid Reactivity

The synthesis of polyaromatic hydrocarbons (PAHs) and fused ring systems is an active area of research due to their interesting electronic and photophysical properties. Boronic acids are key reagents in the construction of these complex aromatic systems, often through iterative cross-coupling strategies.

Derivatization Strategies for Expanding Chemical Space of this compound

Expanding the chemical space around the this compound core is crucial for accessing novel compounds with potentially interesting properties. Derivatization can be achieved at several positions:

The Boronic Acid Moiety: The boronic acid can be converted to its corresponding boronate esters, such as the pinacol (B44631) ester. These esters often exhibit enhanced stability and are still highly reactive in cross-coupling reactions. They can also be used in other transformations where the free boronic acid might be problematic.

The Quinoline Ring: The methyl groups at the 2 and 8 positions can potentially be functionalized, for example, through radical halogenation followed by nucleophilic substitution. The aromatic protons on the quinoline ring could also be targets for electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered.

Post-Coupling Derivatization: As mentioned previously, the aryl or heteroaryl group introduced via Suzuki-Miyaura coupling provides a rich platform for further derivatization, significantly expanding the accessible chemical space from a single starting boronic acid.

Information regarding this compound is not available in the searched sources.

Following a comprehensive search of available scientific literature, no specific data or research articles could be found pertaining to the coordination chemistry or catalytic applications of This compound . The request to generate an article focusing solely on this compound and its derivatives within the provided detailed outline cannot be fulfilled due to the absence of published research on this specific chemical entity.

The performed searches for each section of the requested outline, including the synthesis of its metal complexes, its chelation modes, the electronic and steric effects of its substitutions, and its role in homogeneous catalysis (Heck, Sonogashira, and Buchwald-Hartwig analogues), yielded no results for "this compound".

While there is extensive literature on related compounds, such as other isomers of quinoline boronic acids (e.g., quinolin-2-ylboronic acid and quinolin-8-ylboronic acid) and other substituted quinoline ligands, the strict constraint to focus exclusively on "this compound" prevents the use of information from these related but chemically distinct molecules. Generating content based on analogues would not adhere to the instructions and would be scientifically inaccurate.

Therefore, the creation of a scientifically accurate and detailed article as outlined is not possible at this time. Further research and publication on the chemical properties and applications of this compound would be required before such an article could be written.

Coordination Chemistry and Catalytic Applications of 2,8 Dimethylquinolin 4 Yl Boronic Acid Derivatives

Homogeneous Catalysis Mediated by (2,8-Dimethylquinolin-4-yl)boronic Acid Derivatives

Asymmetric Catalysis with Chiral Analogues of Quinoline (B57606) Boronic Acids

The development of asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of enantiomerically pure compounds. Chiral quinoline derivatives have emerged as a versatile class of ligands and catalysts in a multitude of asymmetric transformations. While direct studies on chiral analogues of this compound are not extensively documented, the principles of catalyst design and application can be extrapolated from closely related quinoline-containing structures. The introduction of chirality into the quinoline boronic acid framework can be envisioned through several strategies, leading to catalysts with potential applications in a range of enantioselective reactions.

One common approach to inducing chirality is the incorporation of a chiral substituent on the quinoline ring system. This could involve the synthesis of this compound derivatives bearing chiral groups at various positions. These chiral auxiliaries can create a stereochemically defined environment around the catalytically active boronic acid moiety or a coordinated metal center. For instance, the introduction of a chiral amine or alcohol could lead to the formation of intramolecularly coordinated species, influencing the facial selectivity of substrate approach.

Another well-established strategy involves the use of chiral diols to form chiral boronate esters from the boronic acid. This approach has been successfully employed with other boronic acids to create chiral Lewis acid catalysts. The resulting chiral oxazaborolidinium ions (COBIs) or similar structures can effectively activate substrates and control the stereochemical outcome of reactions such as Diels-Alder cycloadditions, aldol reactions, and reductions. The 2,8-dimethyl substitution pattern on the quinoline ring could provide steric bulk that, in conjunction with a chiral diol, enhances enantioselectivity.

The catalytic activity of such chiral quinoline boronic acid analogues would likely be centered around the Lewis acidity of the boron atom. By coordinating to a carbonyl group or other Lewis basic functionalities in a substrate, the catalyst can lower the energy of the transition state for one enantiomeric pathway over the other. The quinoline nitrogen atom can also play a crucial role, either by acting as a Lewis basic site to coordinate to a metal co-catalyst or by influencing the electronic properties of the boronic acid.

Table 1: Potential Asymmetric Reactions Catalyzed by Chiral Quinoline Boronic Acid Analogues

| Reaction Type | Substrate Class | Potential Chiral Catalyst | Expected Outcome |

| Diels-Alder Reaction | Dienes and Dienophiles | Chiral boronate ester of this compound | Enantioselective formation of cyclic compounds |

| Aldol Reaction | Aldehydes and Ketones | Chiral quinoline boronic acid with a coordinating group | Enantioselective synthesis of β-hydroxy carbonyl compounds |

| Asymmetric Reduction | Prochiral Ketones | Complex of a chiral quinoline boronic acid and a reducing agent | Enantioselective production of chiral alcohols |

| Friedel-Crafts Alkylation | Aromatic compounds and Alkenes | Chiral boronate ester as a Lewis acid | Enantioselective C-C bond formation |

The successful implementation of chiral analogues of this compound in asymmetric catalysis would depend on the careful design of the chiral scaffold to maximize stereochemical communication between the catalyst and the substrates.

Development of Heterogeneous Catalysts Incorporating Quinoline-Boronic Acid Moieties

The heterogenization of homogeneous catalysts is a critical area of research aimed at combining the high activity and selectivity of molecular catalysts with the practical advantages of solid-phase systems, such as ease of separation and recyclability. The immobilization of quinoline-boronic acid moieties, including this compound, onto solid supports represents a promising strategy for creating robust and reusable catalysts.

Several approaches can be envisioned for the development of such heterogeneous catalysts. The choice of the solid support is crucial and can range from inorganic materials like silica and alumina to organic polymers and carbon-based materials. The method of immobilization will depend on the nature of the support and the desired properties of the final catalyst.

Covalent Anchoring:

One of the most robust methods for immobilization is the covalent attachment of the quinoline-boronic acid moiety to the solid support. This can be achieved by introducing a reactive functional group onto the quinoline ring or the boronic acid group that can form a stable covalent bond with the support material. For example, a vinyl or an amino group could be introduced to the quinoline backbone, allowing for co-polymerization with monomers like styrene or grafting onto a pre-functionalized polymer. Similarly, the boronic acid group itself can be used for immobilization, for instance, by reacting with diol-functionalized supports.

Non-Covalent Immobilization:

Non-covalent methods, such as adsorption or ion-exchange, offer a simpler approach to heterogenization. For instance, the quinoline nitrogen can be protonated to form a quinolinium salt, which can then be ionically exchanged onto an acidic support like a sulfonic acid-functionalized resin. While simpler, these methods may suffer from leaching of the active species from the support during the reaction.

Incorporation into Porous Materials:

A more advanced strategy involves the incorporation of the quinoline-boronic acid moiety as a building block in the synthesis of porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), which will be discussed in more detail in the following section.

The catalytic applications of these heterogeneous catalysts would mirror those of their homogeneous counterparts, with the added benefit of recyclability. For example, a solid-supported quinoline-boronic acid could act as a Lewis acid catalyst for various organic transformations. The porous nature of many supports can also introduce size and shape selectivity, further enhancing the utility of the catalyst.

Table 2: Strategies for Heterogenization of Quinoline-Boronic Acid Moieties

| Immobilization Strategy | Solid Support | Linkage Type | Potential Catalytic Application |

| Covalent Grafting | Silica Gel | Siloxane bond | Lewis acid catalysis in flow chemistry |

| Co-polymerization | Polystyrene | C-C bond | Amidation and esterification reactions |

| Ionic Exchange | Sulfonated Resin | Ionic bond | Acid catalysis |

| Incorporation into Frameworks | MOF/COF | Coordination/Covalent bond | Shape-selective catalysis |

The development of these heterogeneous catalysts requires careful optimization of the support material, the linker, and the loading of the active quinoline-boronic acid species to achieve a balance between catalytic activity, stability, and reusability.

Formation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Boronic Acid Linkers

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly ordered, porous crystalline materials constructed from molecular building blocks. Their tunable pore sizes, high surface areas, and functionalizable frameworks make them promising materials for a wide range of applications, including catalysis, gas storage, and sensing. The use of boronic acids as linkers in the construction of COFs is well-established, and the incorporation of quinoline-containing boronic acids like this compound as building blocks for both MOFs and COFs presents an exciting avenue for creating novel functional materials.

Covalent Organic Frameworks (COFs):

Boronic acids are particularly well-suited for the synthesis of COFs due to the reversible formation of boroxine rings (B₃O₃) through self-condensation or boronate esters with diol linkers. nih.gov This reversibility allows for error correction during the synthesis, leading to highly crystalline materials. A COF constructed from a quinoline-boronic acid linker would possess a regular array of quinoline moieties within its porous structure.

The synthesis of a quinoline-linked COF functionalized with boronic acid has been reported, demonstrating the feasibility of this approach. In such a framework, the quinoline nitrogen atoms can act as Lewis basic sites, while the boronic acid groups can serve as Lewis acidic sites or as points for further functionalization. This bifunctional nature could lead to cooperative catalytic activity. The inherent porosity of the COF would also allow for size-selective substrate access to the active sites.

Metal-Organic Frameworks (MOFs):

In the context of MOFs, a dicarboxylic acid-functionalized quinoline is more commonly used as the organic linker to coordinate with metal ions or clusters. However, a quinoline-boronic acid could be incorporated into a MOF structure in several ways. It could be used as a co-linker along with a primary carboxylate linker, or it could be introduced post-synthetically by modifying a pre-existing MOF with reactive sites.

A MOF containing this compound moieties would feature accessible Lewis acidic boron sites and Lewis basic quinoline nitrogen atoms within a well-defined porous architecture. The metal nodes of the MOF could also participate in catalysis, leading to multifunctional materials with potential for cascade reactions. The 2,8-dimethyl substituents would project into the pores of the framework, influencing the local environment and potentially inducing shape selectivity.

Table 3: Potential MOF and COF Architectures with Quinoline-Boronic Acid Linkers

| Framework Type | Linker(s) | Connectivity | Potential Properties and Applications |

| COF | This compound (self-condensation) | Boroxine rings | Lewis acidic framework for catalysis, fluorescent sensing |

| COF | This compound + Diol linker | Boronate esters | Tunable porosity for gas separation, heterogeneous catalysis |

| MOF | Dicarboxylate linker + this compound (co-linker) | Metal-carboxylate coordination | Bifunctional catalysis, selective adsorption |

| MOF | Post-synthetically modified with this compound | Covalent or coordinative attachment | Functionalized pores for targeted guest binding |

The design and synthesis of MOFs and COFs incorporating this compound or its derivatives offer a powerful strategy for creating advanced materials with tailored properties for applications in catalysis, separations, and sensing.

Advanced Characterization and Spectroscopic Investigations of 2,8 Dimethylquinolin 4 Yl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Analysis of Boron, Proton, and Carbon Signatures

NMR spectroscopy is the cornerstone for the structural elucidation of (2,8-Dimethylquinolin-4-yl)boronic acid, providing precise information about the hydrogen, carbon, and boron atomic environments.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the quinoline (B57606) ring and the two methyl groups. The aromatic region would feature signals for the four protons on the quinoline core. The proton at the C3 position, being adjacent to the electron-withdrawing boronic acid group, would likely appear as a singlet in the downfield region. The three protons on the benzo-fused ring (at C5, C6, and C7) would form a more complex splitting pattern, typically a set of doublets and a triplet, reflecting their coupling relationships.

The two methyl groups at the C2 and C8 positions are chemically non-equivalent and would therefore produce two distinct singlets. The C2-methyl group is adjacent to the nitrogen atom, while the C8-methyl group is on the carbocyclic ring, leading to different chemical shifts. The protons of the boronic acid group, -B(OH)₂, are often broad and may exchange with trace water in the solvent, sometimes making them difficult to observe or appear as a broad singlet.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual values may vary.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H3 | 7.5 - 8.0 | s |

| H5, H6, H7 | 7.2 - 7.8 | m |

| C2-CH₃ | 2.6 - 2.8 | s |

| C8-CH₃ | 2.5 - 2.7 | s |

The ¹³C NMR spectrum provides a map of the carbon skeleton. This compound has eleven unique carbon atoms in its core structure plus two methyl carbons. The carbon atom directly bonded to the boron (C4) is a key diagnostic signal; however, the resonance for a carbon bearing a boron atom can sometimes be difficult to detect or appear broadened due to quadrupolar relaxation of the boron nucleus. orgsyn.org The chemical shifts of the quinoline ring carbons are influenced by the nitrogen heteroatom and the methyl and boronic acid substituents. The carbons in the heterocyclic ring (C2, C3, C4, C9, C10) will have distinct shifts from those in the carbocyclic ring (C5, C6, C7, C8). The methyl carbons (C2-CH₃ and C8-CH₃) are expected to appear in the upfield region of the spectrum (typically 20-25 ppm).

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual values may vary.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | 158 - 162 |

| C3 | 118 - 122 |

| C4 (C-B) | Not observed or broad |

| C5 | 125 - 129 |

| C6 | 126 - 130 |

| C7 | 128 - 132 |

| C8 | 135 - 138 |

| C9 (bridgehead) | 147 - 150 |

| C10 (bridgehead) | 128 - 132 |

| C2-CH₃ | 22 - 25 |

¹¹B NMR spectroscopy is a highly effective technique for directly probing the boron center. For tricoordinate arylboronic acids with sp² hybridization at the boron atom, the ¹¹B NMR signal typically appears as a single, often broad, resonance in the range of δ 28–35 ppm. orgsyn.orgnih.gov The precise chemical shift is sensitive to the electronic environment; electron-donating or -withdrawing groups on the aromatic ring can influence the shift. nih.gov In aqueous solutions, the equilibrium between the trigonal boronic acid and the anionic tetrahedral boronate species can be monitored by ¹¹B NMR, as the tetrahedral form is significantly more shielded and appears at a much higher field (typically δ 5–10 ppm). rsc.orgvt.edu For this compound in a non-aqueous solvent like CDCl₃ or DMSO-d₆, a single peak around 30 ppm would be expected. nih.govdoi.org

Infrared (IR) and Raman Spectroscopy: Vibrational Signatures of Boronic Acid Functionality and Quinoline Ring

Vibrational spectroscopy provides insight into the functional groups present in the molecule. The IR and Raman spectra of this compound would be dominated by vibrations from both the quinoline ring and the boronic acid moiety.

Key expected vibrational modes include:

O-H Stretching: A very broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups of the boronic acid, which often exist as hydrogen-bonded dimers in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The quinoline ring will exhibit a series of sharp to medium intensity bands in the 1450–1620 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic C=C and C=N bonds.

B-O Stretching: A strong, characteristic absorption band for the asymmetric B-O stretching vibration is typically found in the 1330–1380 cm⁻¹ range.

B-C Stretching: The B-C stretching vibration is generally weaker and can be found in the 1000-1100 cm⁻¹ region.

Table 3: Expected Principal IR Absorption Bands for this compound Note: These are typical frequency ranges based on analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2980 | Medium |

| Aromatic C=C / C=N stretch | 1450 - 1620 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromaticity Probing

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π→π* transitions of the conjugated quinoline system. Quinoline itself displays characteristic absorption bands, and the presence of substituents modifies these transitions. Studies on various quinoline derivatives show significant absorption bands up to approximately 350 nm. The introduction of two methyl groups and a boronic acid group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline due to electronic perturbations. The spectrum would likely show multiple bands corresponding to different π→π* transitions within the aromatic system. The solvent can also have a noticeable effect on the position of these bands.

Mass Spectrometry Techniques: High-Resolution Mass Spectrometry and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₁H₁₂BNO₂. Under electrospray ionization (ESI) conditions, boronic acids can be readily observed. The molecule could be detected as the protonated molecule [M+H]⁺ or other adducts.

Fragmentation analysis (MS/MS) would reveal the structural components of the molecule. Common fragmentation pathways for arylboronic acids include the loss of water (H₂O) and boric acid (H₃BO₃). The quinoline ring itself is quite stable, but fragmentation could involve the loss of one or both methyl groups. Analysis of these fragments helps to confirm the connectivity of the molecular structure.

X-ray Crystallography: Solid-State Structure Elucidation of this compound and its Derivatives

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. X-ray crystallography stands as the definitive technique for elucidating these structures. While specific crystallographic data for this compound is not publicly available, the solid-state structures of related boronic acids and quinoline derivatives provide significant insight into its expected molecular conformation and intermolecular interactions.

Boronic acids are well-known for their tendency to form hydrogen-bonded dimers in the solid state. nih.gov These dimers typically arise from the interaction between the hydroxyl groups of two boronic acid moieties, creating a stable eight-membered ring. The geometry of these interactions can, however, be influenced by other functional groups within the molecule. In heterocyclic boronic acids, for instance, the presence of nitrogen atoms can lead to alternative hydrogen bonding motifs, including the formation of extended molecular chains. nih.gov

The solid-state packing of this compound would likely be governed by a combination of hydrogen bonding involving the boronic acid group and π-π stacking interactions between the quinoline ring systems. The methyl groups at the 2- and 8-positions would also influence the crystal packing by introducing steric hindrance that could affect the planarity and stacking of the quinoline rings.

A pertinent example is the crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid, which reveals a complex network of intermolecular interactions. In its solid state, the molecules form centrosymmetric dimers through O-H···O hydrogen bonds. These dimers are further linked into chains via hydrogen bonds with the nitrogen atoms of neighboring pyrimidine (B1678525) rings. nih.gov This illustrates the cooperative nature of hydrogen bonding in directing the supramolecular architecture of heterocyclic boronic acids.

The determination of a crystal structure through single-crystal X-ray diffraction involves several key parameters that define the unit cell, which is the basic repeating unit of the crystal lattice. These parameters are summarized in the table below, using data from a related heterocyclic compound, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, to illustrate the type of information obtained from such an analysis. researchgate.net

Table 1: Illustrative Crystallographic Data for a Quinoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 20.795(8) |

| b (Å) | 7.484(2) |

| c (Å) | 10.787(2) |

| β (°) | 93.96(2) |

| Volume (ų) | 1674.8(6) |

| Z | 4 |

Data for 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. researchgate.net

The elucidation of the crystal structure of this compound and its derivatives would provide invaluable information on its molecular geometry, conformational preferences, and the nature of its intermolecular interactions, which are crucial for the rational design of new materials and molecules with specific properties.

Electrochemistry: Cyclic Voltammetry and Redox Properties of the Quinoline-Boronic Acid System

The electrochemical behavior of quinoline-boronic acid systems provides critical information about their redox properties, including their potential as electron donors or acceptors in various applications. Cyclic voltammetry is a powerful technique for investigating these properties by measuring the current response of a system to a linearly cycled potential sweep.

Electron-donating groups, such as the methyl groups in this compound, are expected to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups would make oxidation more difficult. The boronic acid group, being a Lewis acid, can also influence the electronic properties of the quinoline ring system.

Studies on the electrochemical behavior of other quinoline derivatives have provided insights into their redox mechanisms. For instance, the electrochemical mineralization of quinoline on boron-doped diamond anodes proceeds through the cleavage of the pyridine (B92270) ring, followed by a series of oxidation steps. researchgate.net Furthermore, investigations into 4-thiosubstituted quinoline derivatives have demonstrated their capacity to act as effective radical traps, a property that is intimately linked to their redox behavior. researchgate.net

The table below presents hypothetical electrochemical data for this compound and a related compound, illustrating the type of information that would be obtained from cyclic voltammetry experiments. The values are based on general trends observed for substituted quinolines and boronic acids.

Table 2: Representative Electrochemical Data for Quinoline-Boronic Acid Systems

| Compound | Oxidation Potential (Epa, V vs. Ag/AgCl) | Reduction Potential (Epc, V vs. Ag/AgCl) |

|---|---|---|

| This compound | ~ +1.2 | ~ -0.9 |

The electrochemical characterization of this compound would be crucial for applications where electron transfer processes are important, such as in the development of sensors, catalysts, and electronic materials. The interplay between the electron-rich dimethyl-substituted quinoline core and the Lewis acidic boronic acid moiety is expected to give rise to unique electrochemical properties worthy of further investigation.

Computational and Theoretical Chemistry Studies of 2,8 Dimethylquinolin 4 Yl Boronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2,8-Dimethylquinolin-4-yl)boronic acid, DFT calculations, often employing a basis set such as 6-311++G(d,p), can elucidate the distribution of electrons and the nature of its molecular orbitals, which are fundamental to understanding its chemical behavior.

HOMO-LUMO Analysis and Frontier Orbital Theory

Frontier molecular orbital theory is a key concept in predicting the reactivity of a molecule, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,8-dimethylquinoline (B75129) ring system, which can act as an electron donor. Conversely, the LUMO is anticipated to be centered on the electron-deficient boronic acid group, which can act as an electron acceptor. This distribution of frontier orbitals suggests that the molecule is likely to engage in reactions where the quinoline (B57606) moiety acts as a nucleophile and the boronic acid moiety as an electrophile.

Table 1: Predicted Frontier Orbital Properties of this compound

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates good electron-donating ability of the quinoline ring. |

| LUMO Energy | Relatively Low | Indicates good electron-accepting ability of the boronic acid group. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

| HOMO Localization | 2,8-Dimethylquinoline Ring | Site of nucleophilic attack. |

Charge Distribution and Electrostatic Potential Maps

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map of this compound would likely show regions of negative electrostatic potential (typically colored in shades of red and yellow) around the electronegative nitrogen atom of the quinoline ring and the oxygen atoms of the boronic acid group. These regions are susceptible to electrophilic attack.

Conversely, regions of positive electrostatic potential (typically colored in shades of blue) would be expected around the hydrogen atoms of the boronic acid's hydroxyl groups and the hydrogen atoms attached to the quinoline ring. These areas are prone to nucleophilic attack. The methyl groups would exhibit a more neutral potential. This charge distribution is critical in understanding intermolecular interactions, such as hydrogen bonding and stacking interactions.

Ab Initio Methods for Predicting Reactivity and Reaction Pathways

Ab initio (from first principles) computational methods can be employed to model chemical reactions and predict their pathways and transition states without the need for empirical parameters. For this compound, these methods can be used to study various reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

By modeling the interaction of the boronic acid with a palladium catalyst and an organic halide, researchers can elucidate the mechanism of the reaction, including the energies of intermediates and transition states. This information is invaluable for optimizing reaction conditions to improve yields and selectivity. These calculations can also predict the feasibility of other reactions involving the boronic acid group, such as the formation of boronate esters.

Conformational Analysis and Tautomerism Studies of the Boronic Acid Group

The boronic acid group of this compound can exhibit different conformations due to rotation around the carbon-boron single bond. Computational methods can be used to determine the relative energies of these conformers and identify the most stable arrangement. This analysis is important as the conformation of the molecule can influence its reactivity and its ability to bind to biological targets.

Furthermore, boronic acids can exist in different tautomeric forms in solution, particularly in the presence of water or other protic solvents. The trigonal planar boronic acid can be in equilibrium with a tetrahedral boronate species. nih.gov Computational studies can predict the relative stabilities of these tautomers and the energy barriers for their interconversion, providing insights into the behavior of the compound in different solvent environments. nih.gov

Boron-Nitrogen Interactions and Lewis Acidity Predictions within the Quinoline Scaffold

An interesting structural feature of this compound is the potential for an intramolecular interaction between the nitrogen atom of the quinoline ring and the boron atom of the boronic acid group. This interaction, if present, would involve the donation of the lone pair of electrons from the nitrogen atom to the empty p-orbital of the boron atom, forming a dative bond. nih.gov

Computational studies can predict the likelihood and strength of this B-N interaction. The presence of such an interaction would influence the Lewis acidity of the boron atom. researchgate.netnih.gov Generally, boronic acids are considered Lewis acids, capable of accepting a pair of electrons. researchgate.netnih.gov An intramolecular B-N interaction would reduce the electron deficiency of the boron atom, thereby decreasing its Lewis acidity. nih.govresearchgate.net Theoretical calculations can quantify this effect and predict how it might impact the reactivity of the boronic acid group in various chemical transformations. researchgate.netnih.gov

Molecular Dynamics Simulations for Solvent Effects on Reactivity and Structure

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with its surrounding solvent molecules over time. These simulations can reveal how solvent molecules arrange themselves around the solute and how they influence its conformation and reactivity. nih.govfigshare.com

For instance, in a protic solvent like water, MD simulations would likely show the formation of hydrogen bonds between the solvent molecules and the hydroxyl groups of the boronic acid, as well as the nitrogen atom of the quinoline ring. In a nonpolar solvent, different types of interactions would dominate. By understanding these solvent effects, it is possible to predict how the reactivity and solubility of the compound will change in different media, which is crucial for its practical applications in synthesis and materials science. nih.govfigshare.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Absence of Published Spectroscopic Data Prevents Direct Comparative Analysis for this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the available experimental and computational data for the chemical compound this compound. Specifically, there are no published studies presenting experimental spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra, for this particular molecule. Consequently, a direct comparison between predicted and experimental spectroscopic data, as is standard in computational chemistry studies, cannot be performed at this time.

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate parameters like 1H and 13C NMR chemical shifts. These theoretical predictions are most valuable when they can be validated against experimentally determined values. This comparison allows for the assessment of the accuracy of the computational methods and can aid in the definitive assignment of experimental spectra.

For a molecule like this compound, a typical computational study would involve optimizing the molecule's geometry and then using methods like the Gauge-Independent Atomic Orbital (GIAO) method with a selected DFT functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-31G* or 6-311++G**) to predict its NMR spectra. The resulting theoretical chemical shifts would then be tabulated and compared against experimental data obtained from a synthesized sample of the compound.

However, the absence of any published synthesis and characterization of this compound means that the crucial experimental counterpart for this analysis is missing. Without experimental data, any purely theoretical prediction of its spectroscopic parameters would remain unverified.

Therefore, the generation of a detailed research article section focusing on the "Prediction of Spectroscopic Parameters and Comparison with Experimental Data" for this compound is not feasible based on the currently available scientific information. The foundational experimental data required for such a comparative analysis has not been reported in the public domain.

Applications in Advanced Materials Science and Sensor Development

Integration into Responsive Polymer Systems and Hydrogels

The incorporation of boronic acid functionalities into polymers and hydrogels imparts them with "smart" or responsive capabilities. These materials can undergo significant changes in their physical or chemical properties in response to specific external stimuli, such as pH or the presence of diol-containing molecules like glucose. mdpi.comnih.gov When (2,8-Dimethylquinolin-4-yl)boronic acid is integrated as a pendant group into a polymer backbone, it can act as a cross-linking point or a responsive site.

The fundamental mechanism involves the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate ester, which is formed upon reaction with a diol. mdpi.com This transformation from a neutral to a charged state increases the hydrophilicity of the polymer, leading to macroscopic changes like swelling in a hydrogel network. mdpi.comnih.gov This property is the basis for creating glucose-responsive hydrogels, where the swelling or shrinking of the material is directly proportional to the ambient glucose concentration. nih.govnih.gov